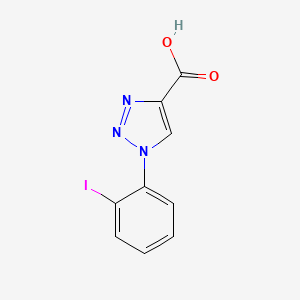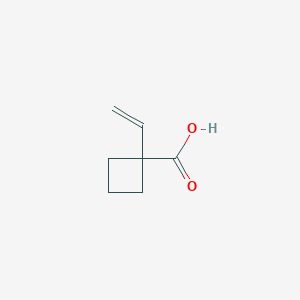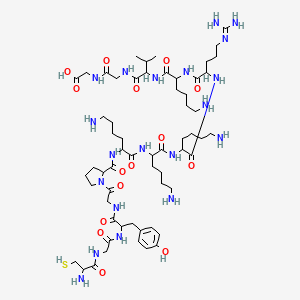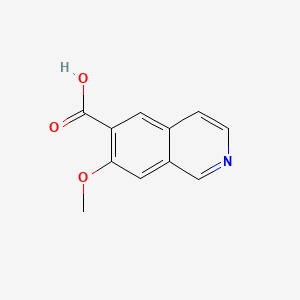![molecular formula C12H15BrClN B13451944 6-(4-Bromophenyl)-1-azaspiro[3.3]heptane hydrochloride](/img/structure/B13451944.png)
6-(4-Bromophenyl)-1-azaspiro[3.3]heptane hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-Bromophenyl)-1-azaspiro[33]heptane hydrochloride is a chemical compound that belongs to the class of spiro compounds It features a unique spirocyclic structure, which is characterized by a bicyclic system where two rings are connected through a single atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Bromophenyl)-1-azaspiro[3.3]heptane hydrochloride typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This step involves the cyclization of appropriate precursors under basic conditions to form the spirocyclic structure.
Introduction of the bromophenyl group: The bromophenyl group is introduced through a substitution reaction, often using a brominating agent such as bromine or N-bromosuccinimide.
Formation of the hydrochloride salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and increased production efficiency.
化学反応の分析
Types of Reactions
6-(4-Bromophenyl)-1-azaspiro[3.3]heptane hydrochloride can undergo various types of chemical reactions, including:
Substitution reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and reduction reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex spirocyclic compounds with extended carbon frameworks.
科学的研究の応用
6-(4-Bromophenyl)-1-azaspiro[3.3]heptane hydrochloride has several scientific research applications, including:
Medicinal chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic synthesis: It serves as a versatile building block in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Material science: The unique spirocyclic structure of the compound makes it a candidate for the development of novel materials with specific properties.
作用機序
The mechanism of action of 6-(4-Bromophenyl)-1-azaspiro[3.3]heptane hydrochloride depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure can provide a rigid framework that enhances binding affinity and selectivity for specific targets.
類似化合物との比較
Similar Compounds
- 1-(4-Bromophenyl)-2-azaspiro[3.3]heptane hydrochloride
- 3-(4-Bromophenyl)-2-azaspiro[3.3]heptane hydrochloride
- 2-Oxa-6-azaspiro[3.3]heptane
Uniqueness
6-(4-Bromophenyl)-1-azaspiro[3.3]heptane hydrochloride is unique due to its specific substitution pattern and spirocyclic structure. This uniqueness can result in distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the bromophenyl group can also influence its interactions with biological targets, making it a valuable compound for drug discovery and development.
特性
分子式 |
C12H15BrClN |
|---|---|
分子量 |
288.61 g/mol |
IUPAC名 |
6-(4-bromophenyl)-1-azaspiro[3.3]heptane;hydrochloride |
InChI |
InChI=1S/C12H14BrN.ClH/c13-11-3-1-9(2-4-11)10-7-12(8-10)5-6-14-12;/h1-4,10,14H,5-8H2;1H |
InChIキー |
ZHJAYNJHDGMORG-UHFFFAOYSA-N |
正規SMILES |
C1CNC12CC(C2)C3=CC=C(C=C3)Br.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-{[(Tert-butoxy)carbonyl]amino}-1-(3-methylphenyl)cyclobutane-1-carboxylic acid](/img/structure/B13451886.png)


![(3R)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B13451896.png)
![3-Amino-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid hydrochloride](/img/structure/B13451914.png)


![ethyl 2-[1-(1-methyl-1H-imidazol-2-yl)ethenyl]pent-4-enoate](/img/structure/B13451932.png)
![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylic acid](/img/structure/B13451939.png)
![5-Methyl-2-azabicyclo[2.1.1]hexan-3-one](/img/structure/B13451940.png)


